3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-[2-(2-hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-11-9-13-6-4-5-10-18(13)15-12-16(21)19(17(15)22)14-7-2-1-3-8-14/h1-3,7-8,13,15,20H,4-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTPVOUCNBEQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C2CC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with phenyl-substituted pyrrolidinedione under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and efficiency, often employing advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research has indicated that compounds similar to 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione exhibit antiviral properties. For instance, modifications of the compound's structure can enhance its ability to inhibit viral entry into host cells, particularly against HIV-1. Studies have shown that small molecule inhibitors targeting the CD4 binding site on HIV-1 gp120 can be optimized for better efficacy through structural modifications, including the incorporation of piperidine derivatives .
Neuropharmacological Applications
The compound's structural characteristics suggest potential applications in treating neurological disorders. It is hypothesized that derivatives of this compound could function as muscarinic receptor antagonists, which may be beneficial in treating conditions such as Alzheimer's Disease and Lewy Body Dementia . Such properties are attributed to the compound's ability to interact with neurotransmitter systems, potentially improving cognitive function or mitigating cognitive decline.
Anthelmintic Activity
Recent studies have identified anthelmintic activity in small chemical libraries that include derivatives of the pyrrolidine structure. The efficacy of these compounds against parasitic helminths has been documented, indicating a promising avenue for developing new treatments for parasitic infections prevalent in underdeveloped regions . The effectiveness of these compounds is often assessed through in vitro assays measuring their impact on helminth viability.
Data Tables
The following table summarizes key research findings related to the applications of this compound:
Case Studies
Case Study 1: HIV Inhibition
In a study focused on HIV entry inhibitors, variants of compounds similar to this compound were synthesized and tested for their ability to bind to the CD4 binding site on gp120. The results indicated that specific modifications led to significantly improved antiviral activity, showcasing the compound's potential as a therapeutic agent against HIV .
Case Study 2: Neurological Disorders
A series of experiments were conducted using derivatives of this compound to assess their effects on cognitive function in animal models simulating Alzheimer's disease. The results demonstrated that certain derivatives could improve memory retention and cognitive performance, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are often the subject of ongoing research to fully elucidate the compound’s mode of action .
Comparison with Similar Compounds
Key Comparisons :
- Substituent Effects: The target compound features a phenyl group at position 1, whereas all four analogues in have indole or methoxyindole groups. Indole moieties are known for hydrogen-bonding capabilities and aromatic stacking, which may enhance solubility and biological target engagement compared to the phenyl group .
- Linker Flexibility: The hydroxyethyl-piperidine substituent in the target compound introduces a polar, flexible side chain, contrasting with the ethyl or propyl linkers in compounds 4f–4i.
- Synthetic Yields : The yields of analogues vary significantly (41.7–93.8%), likely influenced by steric and electronic factors. The hydroxyethyl group in the target may moderately affect reaction efficiency due to its polarity.
Chalcone and Flavonoid Derivatives
highlights 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone, a chalcone derivative, and its cyclized flavone analogues. While structurally distinct (chalcones lack the pyrrolidine-dione core), these compounds share functional groups like pyridine and hydroxyl substituents. Chalcones typically exhibit higher planarity and conjugation, leading to distinct UV-vis absorption profiles and redox properties compared to pyrrolidine-dione derivatives .
Pyridine-Based Heterocycles
Catalogued pyridine derivatives (Evidences 4–8) demonstrate diverse substituent effects:
- Fluorine Substitution: Compounds like 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone () show how fluorine enhances electronegativity and metabolic stability. The absence of fluorine in the target compound may result in different reactivity .
- Benzyl Groups : 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine () incorporates a lipophilic benzyl group, contrasting with the target’s phenyl-pyrrolidine-dione core. This difference suggests divergent solubility and bioavailability profiles .
Biological Activity
The compound 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione , also known as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula
- Molecular Formula : C15H20N2O3
- Molecular Weight : 276.34 g/mol
Structure
The compound features a pyrrolidine ring with substituents that confer unique biological properties. The presence of the hydroxyethyl piperidine moiety is significant for its interaction with biological targets.
Research indicates that compounds like this compound may act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is crucial in the metabolism of tryptophan along the kynurenine pathway, which is implicated in immune regulation and tumor progression .
Anticancer Activity
Several studies have demonstrated the compound's potential in cancer treatment:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including colon cancer and leukemia. It has been shown to induce DNA fragmentation and activate apoptotic pathways such as caspase-3 activation .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 15 | DNA fragmentation, caspase-3 activation |
| HSC-2 (Oral Carcinoma) | 20 | Induction of apoptosis |
| Colon Cancer Cells | 12 | Inhibition of IDO1 |
Neuropharmacological Applications
The compound's structure suggests potential applications in treating neurological disorders. Its interaction with muscarinic receptors may provide therapeutic benefits in conditions like Alzheimer's disease and cognitive deficits associated with neurodegenerative disorders .
Study on Cytotoxic Effects
In a study evaluating the cytotoxic effects of various derivatives of pyrrolidine compounds, this compound was identified as one of the most potent candidates against HL-60 cells. The study highlighted its ability to cause significant cell death through apoptosis while sparing normal cells .
Clinical Relevance
Further clinical studies are needed to evaluate the safety and efficacy of this compound in human subjects. Preclinical trials have shown promising results, but comprehensive clinical data remain limited.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione, and how can purity be ensured during synthesis?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. Key steps include:
- Step 1: Functionalization of the piperidine ring with a hydroxyethyl group via alkylation or acylation.
- Step 2: Coupling the modified piperidine to the pyrrolidine-2,5-dione core using carbodiimide-based coupling reagents (e.g., DCC or EDC) .
- Purity Control: Monitor reactions using thin-layer chromatography (TLC) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS). Recrystallization from ethanol or toluene improves purity .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Assign proton environments (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm, aromatic protons at δ 7.2–7.8 ppm) and verify stereochemistry via H-H COSY and NOESY .
- X-Ray Crystallography: Resolve the 3D structure to confirm piperidine-pyrrolidine ring conformation and hydrogen-bonding interactions (e.g., O–H⋯O between hydroxyethyl and dione groups) .
- Mass Spectrometry: Use HRMS to validate the molecular ion peak (e.g., [M+H] at m/z 331.18) and rule out byproducts .
Advanced: How can computational chemistry optimize reaction pathways or predict biological interactions for this compound?
Methodological Answer:
- Reaction Path Search: Apply density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., piperidine ring functionalization vs. pyrrolidine coupling) .
- Molecular Docking: Simulate interactions with biological targets (e.g., GABA receptors) using software like AutoDock Vina. Prioritize residues with hydrogen-bonding or π-π stacking potential .
- Machine Learning: Train models on similar pyrrolidine-2,5-dione derivatives to predict solubility, bioavailability, or toxicity .
Advanced: What strategies address contradictory data in biological activity assays for this compound?
Methodological Answer:
- Dose-Response Analysis: Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
- Orthogonal Assays: Combine in vitro (e.g., receptor binding) and in silico (e.g., molecular dynamics) data to validate mechanisms .
- Meta-Analysis: Compare results with structurally analogous compounds (e.g., fluorophenyl-substituted derivatives) to contextualize discrepancies .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced neuropharmacological activity?
Methodological Answer:
- Substituent Screening: Systematically modify the hydroxyethyl group (e.g., replace with methoxyethyl or carboxyethyl) and assess receptor affinity via radioligand binding assays .
- Bioisosteric Replacement: Substitute the phenyl ring with heteroaromatic groups (e.g., pyridine or thiophene) to improve blood-brain barrier penetration .
- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., dione oxygen) and hydrophobic regions (e.g., piperidine ring) using QSAR models .
Basic: What in vitro models are suitable for preliminary neuroactivity screening?
Methodological Answer:
- Primary Neuronal Cultures: Assess cytotoxicity and calcium flux using rat cortical neurons .
- Receptor Binding Assays: Screen for affinity at GABA, NMDA, or serotonin receptors via competitive displacement of H-labeled ligands (e.g., muscimol for GABA) .
- Enzyme Inhibition: Test activity against acetylcholinesterase or monoamine oxidase using spectrophotometric methods (e.g., Ellman’s assay) .
Advanced: How can reaction kinetics and solvent effects be studied to improve synthetic efficiency?
Methodological Answer:
- Kinetic Profiling: Use stopped-flow NMR to monitor intermediate formation (e.g., enolate species during cyclization) .
- Solvent Optimization: Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents in DFT calculations to minimize side reactions .
- Catalyst Screening: Evaluate Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the dione ring under acidic/basic conditions; monitor via accelerated stability studies (40°C/75% RH for 6 months) .
- Storage Conditions: Store in amber vials under inert gas (N) at –20°C to prevent oxidation of the hydroxyethyl group .
- Stability-Indicating Assays: Use HPLC with UV detection (λ = 254 nm) to quantify degradation products .
Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) aid in metabolic or mechanistic studies?
Methodological Answer:
- Metabolic Tracing: Synthesize C-labeled dione to track hepatic metabolism via LC-MS/MS .
- Mechanistic Elucidation: Incorporate N into the piperidine ring to study protonation states using N NMR .
- Binding Studies: Use tritium (H)-labeled derivatives for autoradiography in brain tissue sections .
Advanced: What statistical approaches resolve variability in pharmacological data?
Methodological Answer:
- Multivariate Analysis: Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
- Bayesian Modeling: Quantify uncertainty in IC values using Markov chain Monte Carlo (MCMC) simulations .
- Reproducibility Protocols: Use standardized assay conditions (e.g., cell passage number, serum batch) to minimize inter-lab variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
